Potassium (acetoxymethyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;acetyloxymethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O2.K/c1-3(8)9-2-4(5,6)7;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJAGVAZVCBBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-35-3 | |
| Record name | Potassium (Acetoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
This approach involves the transformation of aldehydes or carboxylic acids into potassium acyltrifluoroborates via copper catalysis, utilizing boron reagents such as B2(pin)2 (bis(pinacolato)diboron). The process is characterized by mild conditions, broad substrate scope, and high functional group tolerance.
Procedure
- Starting materials: Aldehydes or carboxylic acids
- Catalyst: Copper(I) salts (e.g., CuCl, CuI)
- Reagents: B2(pin)2, aqueous potassium hydrogen fluoride (KHF2)
- Conditions: Mild heating (around 50–70°C), typically in acetonitrile or other polar solvents
- Outcome: Formation of potassium acyltrifluoroborates with high yields and functional group compatibility
Research Findings
- The method enables the synthesis of various KATs, including those bearing halides, esters, and protected amino acids.
- It is scalable and suitable for complex molecules, including amino acid derivatives, with minimal epimerization.
Data Table: Copper-Catalyzed Borylation of Carboxylic Acids
| Substrate Type | Functional Group Tolerance | Typical Yield (%) | Notes |
|---|---|---|---|
| Aromatic acids | Halides, esters, nitriles | 85–96 | Broad scope, mild conditions |
| Aliphatic acids | Ester, protected amines | 80–92 | Compatible with sensitive groups |
| Amino acids | Fmoc-, Boc-protected | 70–85 | Maintains stereochemistry |
Direct Synthesis from Boron Reagents and Organic Precursors
Method Overview
This involves the direct reaction of boron reagents such as bis(pinacolato)diboron with organic halides or electrophiles in the presence of catalysts, followed by oxidation or fluorination steps to generate trifluoroborates.
Procedure
- Starting materials: Organic halides or electrophiles
- Catalysts: Palladium, copper, or nickel complexes
- Reagents: KHF2, TMS-Cl, or other fluorinating agents
- Conditions: Elevated temperatures (around 80°C), inert atmospheres
- Outcome: Synthesis of potassium trifluoroborates with yields depending on substrate complexity
Research Findings
- This method allows for the synthesis of various alkyl, aryl, and heteroaryl trifluoroborates.
- The process is adaptable for complex molecules, including pharmaceuticals.
Data Table: Synthesis from Organic Halides
| Electrophile Type | Catalyst | Fluorination Reagent | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Aryl halides | Pd(PPh3)4 | KHF2 | 80–96 | Widely applicable |
| Alkyl halides | CuI | TMS-Cl + KHF2 | 70–85 | Sensitive to sterics |
| Heteroaryl halides | NiCl2 | KHF2 | 65–90 | Good functional group tolerance |
Oxidation and Conversion of Boronate Esters
Method Overview
This approach involves converting boronate esters or boronic acids into trifluoroborates through oxidation and fluorination, often utilizing reagents like aq. KHF2 and TMS-Cl.
Procedure
- Starting materials: Boronate esters or boronic acids
- Reagents: KHF2, TMS-Cl
- Conditions: Heating at 70°C, followed by purification
- Outcome: Potassium trifluoroborates with high purity and yield
Research Findings
- The method is suitable for converting a wide range of boronates, including those derived from aldehydes and amino acids.
- It offers a straightforward route to functionalized trifluoroborates, including acetoxymethyl derivatives.
Data Table: Conversion of Boronate Esters
| Starting Material | Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Boronate esters | aq. KHF2 + TMS-Cl | 70°C | 85–92 | Compatible with diverse substrates |
| Boronic acids | KHF2 | Room temperature | 80–95 | High purity products |
Notable Research and Applications
- Amino Acid Derivatives: Recent advances have enabled the synthesis of amino acid-derived potassium acyltrifluoroborates, which are valuable in bioconjugation and peptide chemistry.
- Functional Group Compatibility: The methods are compatible with sensitive groups such as halides, esters, and protected amines, making them suitable for complex molecule synthesis.
- Scalability: The procedures are scalable, allowing for gram-scale synthesis suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (acetoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form organometallic complexes.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic coupling partner.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under inert gas (e.g., nitrogen) and at reflux temperatures.
Major Products
The major products formed from reactions involving this compound include various substituted organic compounds, such as naphthalene-2-yl-methanol .
Scientific Research Applications
Cross-Coupling Reactions
Potassium (acetoxymethyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a nucleophile, reacting with aryl halides and triflates to produce substituted aromatic compounds. For instance, it has been successfully employed to introduce hydroxymethyl groups into aryl halides under palladium-catalyzed conditions .
Synthesis of Complex Molecules
The compound facilitates the synthesis of complex organic molecules by enabling the formation of various functional groups. A notable application includes the synthesis of naphthalene derivatives through direct hydroxymethylation reactions, yielding high product purity and yield (79% in one study) when used with specific catalysts and conditions .
Biological Applications
Research indicates potential applications in medicinal chemistry, particularly in synthesizing biologically active compounds. The ability to modify existing structures while preserving the integrity of the trifluoroborate bond opens avenues for developing new pharmaceuticals .
Data Table: Summary of Key Applications
Case Study 1: Hydroxymethylation of Aryl Halides
In a significant study, this compound was used to hydroxymethylate various aryl halides under palladium-catalyzed conditions. The reaction demonstrated excellent yields and selectivity, showcasing its effectiveness as a nucleophile in cross-coupling reactions.
Case Study 2: Synthesis of Substituted Aromatic Compounds
Another research effort highlighted the use of this compound in synthesizing substituted purines through cross-coupling with halopurines. This application underscores its role in generating complex biologically relevant molecules, expanding its utility beyond simple organic synthesis .
Mechanism of Action
Potassium (acetoxymethyl)trifluoroborate exerts its effects through its ability to participate in nucleophilic substitution and cross-coupling reactions. The compound reacts with nucleophiles to form organometallic complexes, which can then undergo further transformations. The molecular targets and pathways involved in these reactions include the formation of carbon-boron bonds and subsequent carbon-carbon bond formation .
Comparison with Similar Compounds
Acyltrifluoroborates (e.g., Potassium (2-Phenylacetyl)trifluoroborate)
Structure and Synthesis :
Acyltrifluoroborates, such as potassium (2-phenylacetyl)trifluoroborate (C₈H₇BF₃KO₂ , MW: 242.05), feature an acyl group (–COR) attached to the trifluoroborate core. They are synthesized via deprotonation of precursors like (E)-(2-methoxyvinyl)benzene followed by quenching with triisopropyl borate and KHF₂ .
Comparison :
- Stability : Acyltrifluoroborates are stable under basic conditions but sensitive to hydrolysis, whereas the acetoxymethyl derivative’s ester group offers orthogonal reactivity .
- Functionality : The acetoxymethyl group allows for post-coupling modifications (e.g., hydrolysis to –CH₂OH), unlike acyltrifluoroborates .
Alkoxymethyltrifluoroborates (e.g., Potassium Methoxymethyltrifluoroborate)
Structure and Synthesis :
Alkoxymethyltrifluoroborates (general formula R–O–CH₂BF₃K ) are prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. For example, potassium methoxymethyltrifluoroborate is synthesized using methoxide ions .
Comparison :
- Reactivity : The acetoxymethyl group’s electron-withdrawing nature enhances electrophilicity compared to alkoxy groups, enabling faster transmetalation in cross-couplings .
- Solubility : Both classes face solubility challenges, but the acetoxymethyl derivative’s ester group may improve compatibility with polar solvents .
Aryltrifluoroborates (e.g., Potassium (2,4-Dichlorophenyl)trifluoroborate)
Structure and Synthesis :
Aryltrifluoroborates (e.g., C₆H₃BCl₂F₃K , MW: 252.9) are synthesized via Miyaura borylation or direct fluorination of boronic acids .
Comparison :
- Substrate Scope : Aryltrifluoroborates couple efficiently with aryl bromides/chlorides, while alkyl derivatives like the acetoxymethyl compound require optimized conditions for alkyl-aryl bonds .
- Functional Group Tolerance : Aryltrifluoroborates tolerate nitro and ester groups, whereas acetoxymethyltrifluoroborate’s ester may hydrolyze under basic conditions .
Boc-Protected Aminomethyltrifluoroborate
Structure and Synthesis: This compound (C₆H₁₁BF₃KNO₂, MW: 232.0) is synthesized via a one-pot process, featuring a Boc-protected amine .
Comparison :
- Protecting Groups : The Boc group is base-sensitive, while the acetoxymethyl group is acid-labile, offering complementary deprotection strategies .
Data Tables
Table 1: Structural and Reactivity Comparison
Biological Activity
Potassium (acetoxymethyl)trifluoroborate (K(AM)BF3) is an organoboron compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and the implications of its use in biological systems.
Chemical Overview
- Chemical Formula : C₃H₅BF₃KO₂
- Molecular Weight : 183.96 g/mol
- Appearance : White to almost white powder or crystalline solid
K(AM)BF3 is primarily recognized for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly those involving carbon-carbon bond formation through cross-coupling methods like the Suzuki-Miyaura reaction .
Target Interactions
K(AM)BF3 primarily interacts with nucleophiles in biological systems. Its mechanism involves forming organometallic complexes that can influence enzymatic activity and cellular processes. The compound's stability under moisture and air suggests favorable pharmacokinetic properties, enhancing its potential bioavailability.
Biochemical Pathways
The compound is involved in several critical biochemical pathways:
- Cross-Coupling Reactions : K(AM)BF3 facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.
- Enzyme Modulation : It can modulate enzyme activity by binding to active sites, leading to either inhibition or activation depending on the context.
Cellular Effects
K(AM)BF3 has been shown to influence various cellular processes:
- Gene Expression : By interacting with nucleophiles within cells, it can alter the expression of genes involved in metabolic pathways, potentially enhancing or disrupting normal cellular functions.
- Metabolic Activity : Studies indicate that K(AM)BF3 can enhance metabolic activity at lower doses while exhibiting toxic effects at higher concentrations. This duality highlights the importance of dosage in therapeutic contexts.
In Vitro Studies
In laboratory settings, K(AM)BF3 has demonstrated:
- Stability : The compound remains stable under specific conditions, which is crucial for its long-term effects on cellular functions.
- Degradation Products : Decomposition can lead to by-products that may exhibit different biological activities, necessitating further investigation into their effects.
Animal Models
Research involving animal models has revealed:
- Dosage Effects : Lower doses may enhance cellular function, while higher doses can lead to enzyme inhibition and disruption of metabolic processes. This biphasic response underscores the need for careful dosage management in potential therapeutic applications.
Comparison with Similar Compounds
| Compound | Key Differences |
|---|---|
| Potassium trifluoroborate | Lacks the acetoxymethyl group |
| Potassium (hydroxymethyl)trifluoroborate | Contains a hydroxymethyl group instead |
| Potassium (aminomethyl)trifluoroborate | Contains an aminomethyl group instead |
K(AM)BF3's unique acetoxymethyl group contributes to its distinct reactivity and stability compared to other trifluoroborate salts. This structural feature enhances its utility in organic synthesis and potential biological applications .
Q & A
Q. What are the standard synthetic protocols for preparing potassium (acetoxymethyl)trifluoroborate?
this compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with acetoxide nucleophiles. Optimal conditions require 3 equivalents of alkoxide and continuous Soxhlet extraction to isolate the product from inorganic byproducts due to its low solubility in organic solvents . Scaling to 100 g batches has been achieved through iterative optimization of precursor synthesis.
Q. How is this compound applied in cross-coupling reactions?
This compound is a stable organoboron reagent used in Suzuki-Miyaura couplings to form C–C bonds. Its trifluoroborate group resists protodeboronation, enabling reactions with aryl chlorides under Pd catalysis. Key parameters include solvent (aqueous THF), base (K₂CO₃), and temperature (55–80°C) to balance reactivity and stability .
Q. What challenges arise in handling this compound, and how are they mitigated?
The compound is hygroscopic and moisture-sensitive, requiring storage under dry inert gas (e.g., N₂) in sealed containers. Low solubility in acetone or acetonitrile complicates purification; Soxhlet extraction with hot ethanol is recommended to isolate crystalline products .
Advanced Research Questions
Q. What mechanistic insights explain the role of endogenous fluoride in Suzuki-Miyaura couplings with trifluoroborates?
During coupling, hydrolysis of the trifluoroborate generates aryl boronic acid and fluoride ions. Fluoride activates the Pd catalyst by displacing halide ligands, accelerates transmetalation, and suppresses side reactions (e.g., homocoupling). This dual role enhances reaction efficiency compared to boronic acids alone .
Q. How do steric and electronic factors influence the reactivity of this compound in stereoselective syntheses?
The acetoxymethyl group introduces steric hindrance, directing coupling to less hindered positions. Computational studies (DFT) show that electron-withdrawing substituents on the borate increase electrophilicity, favoring oxidative addition with Pd(0). Steric maps and Hammett correlations guide substrate design for regioselectivity .
Q. What analytical techniques are employed to study solvation dynamics of potassium trifluoroborates in aqueous environments?
FT-Raman and UV-Vis spectroscopy reveal hydration shells around the trifluoroborate anion. In aqueous solutions, 3–5 water molecules coordinate via B–F···H–O interactions, stabilizing the anion and modulating reactivity. These findings inform solvent selection for catalytic applications .
Q. How can computational modeling predict the performance of this compound in novel reactions?
Density functional theory (B3LYP/6-311++G**) calculates transition-state energies, solvation effects, and charge distribution. For example, simulations of Migita-Kosugi-Stille couplings with bifunctional iminium reagents accurately predict yields and regioselectivity, enabling virtual screening of substrates .
Methodological Considerations
Q. What strategies optimize reaction yields when using this compound with sterically hindered substrates?
Q. How is protodeboronation minimized during cross-coupling?
Protodeboronation is suppressed by:
- Using weakly basic conditions (K₃PO₄ instead of NaOH).
- Adding fluoride scavengers (e.g., CaCl₂).
- Maintaining reaction temperatures below 80°C to slow hydrolysis .
Q. What are the limitations of this compound in radiopharmaceutical synthesis?
While trifluoroborates enable one-step ¹⁸F-labeling for PET imaging, the acetoxymethyl group may undergo esterase-mediated hydrolysis in vivo. Structural analogs with stabilized ether linkers (e.g., PEG-modified derivatives) are under investigation to improve biodistribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
